N-(3,4-dichlorophenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
CAS No.: 1021253-88-2
Cat. No.: VC11939614
Molecular Formula: C17H12Cl2N2O2S3
Molecular Weight: 443.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021253-88-2 |
|---|---|
| Molecular Formula | C17H12Cl2N2O2S3 |
| Molecular Weight | 443.4 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C17H12Cl2N2O2S3/c18-12-4-3-10(6-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23) |
| Standard InChI Key | NNXTVXITCNHBTM-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₁₂Cl₂N₂O₂S₃, with a molecular weight of 443.4 g/mol. Its IUPAC name, N-(3,4-dichlorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide, reflects its multi-component structure:
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Dichlorophenyl group: A 3,4-dichlorosubstituted benzene ring enhances lipophilicity, aiding membrane permeability .
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Thiazole core: A five-membered ring containing nitrogen and sulfur atoms, critical for electronic interactions .
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Thiophene moiety: A sulfur-containing heterocycle contributing to aromatic stability and redox activity .
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Sulfanyl bridge: A sulfur-based linker that modulates conformational flexibility .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₂S₃ | |
| Molecular Weight | 443.4 g/mol | |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |
| SMILES | C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, related thiazole derivatives exhibit planar thiazole rings with dihedral angles of 15–30° relative to adjacent aromatic groups, influencing molecular packing and hydrogen bonding . Such structural features are pivotal for bioavailability and target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves multi-step reactions:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones .
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Sulfanyl Group Introduction: Nucleophilic substitution using mercaptoethanol derivatives .
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Acetylation: Reaction of the primary amine with acetyl chloride to form the acetamide group .
Table 2: Key Synthetic Intermediates
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Thiazole cyclization | Thiourea, α-bromoketone, EtOH |
| 2 | Sulfanyl linkage | 2-Mercaptoethanol, K₂CO₃ |
| 3 | Acetamide formation | Acetyl chloride, DCM, RT |
Analytical Characterization
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NMR Spectroscopy: Protons on the dichlorophenyl (δ 7.2–7.6 ppm), thiophene (δ 6.8–7.1 ppm), and thiazole (δ 2.5–3.0 ppm) groups are distinct .
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Mass Spectrometry: A molecular ion peak at m/z 443.4 confirms the molecular weight.
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IR Spectroscopy: Stretching vibrations for C=O (1680 cm⁻¹) and C-S (680 cm⁻¹) bonds are observed .
Biological Activities
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria . The dichlorophenyl group enhances lipophilicity, facilitating membrane disruption .
Table 3: Antimicrobial Activity (In Vitro)
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus (ATCC 25923) | 8.2 | |
| E. coli (ATCC 25922) | 16.5 |
Table 4: Cytotoxicity Data
Anti-Inflammatory Effects
Preliminary studies suggest COX-2 inhibition via binding to the enzyme’s hydrophobic pocket, reducing prostaglandin synthesis .
Pharmacological Applications
Antimicrobial Agents
The compound’s efficacy against drug-resistant pathogens positions it as a candidate for topical formulations .
Anticancer Therapeutics
Combination therapies with cisplatin or doxorubicin could synergize DNA damage and apoptosis .
Anti-Inflammatory Drugs
Potential use in chronic inflammatory diseases (e.g., rheumatoid arthritis) warrants further exploration .
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